Dazopride fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dazopride fumarate is a compound known for its antiemetic and gastroprokinetic properties. It belongs to the benzamide class and acts as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist . This compound has been studied for its potential to enhance gastric emptying and reduce vomiting, making it a subject of interest in gastrointestinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dazopride fumarate involves several steps, starting with the preparation of the benzamide coreThe final step involves the formation of the fumarate salt by reacting dazopride with fumaric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Dazopride fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzamide core.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and various alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Dazopride fumarate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying receptor-ligand interactions and the development of new antiemetic agents.
Mechanism of Action
Dazopride fumarate exerts its effects by acting as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This dual action helps in enhancing gastric motility and reducing emesis. The compound binds to the 5-HT3 receptors, blocking the action of serotonin, which is responsible for inducing vomiting. Simultaneously, it activates the 5-HT4 receptors, promoting gastrointestinal motility and facilitating gastric emptying .
Comparison with Similar Compounds
Metoclopramide: Another benzamide derivative with antiemetic and gastroprokinetic properties.
Cisapride: A gastroprokinetic agent that acts as a 5-HT4 receptor agonist.
Domperidone: An antiemetic that works by blocking dopamine receptors.
Comparison: Dazopride fumarate is unique due to its dual action on both 5-HT3 and 5-HT4 receptors, which provides a combined effect of reducing emesis and enhancing gastric motility. This dual mechanism makes it more effective in certain clinical scenarios compared to other similar compounds that may only target one receptor type .
Properties
CAS No. |
81957-25-7 |
---|---|
Molecular Formula |
C19H27ClN4O6 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H23ClN4O2.C4H4O4/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3;5-3(6)1-2-4(7)8/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IGGKTAIAQUIFKQ-WLHGVMLRSA-N |
Isomeric SMILES |
CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
81957-25-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxybenzamide dazopride dazopride fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.